molecular formula C15H14N2O2 B12087903 6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one

6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12087903
M. Wt: 254.28 g/mol
InChI Key: NKKUNHPWRXVQFD-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 1-methyl-1H-benzo[d]imidazol-2(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives .

Scientific Research Applications

6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in scientific research and industry .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-methyl-5-phenylmethoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C15H14N2O2/c1-17-14-9-12(7-8-13(14)16-15(17)18)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

NKKUNHPWRXVQFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O

Origin of Product

United States

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